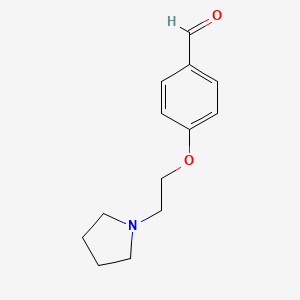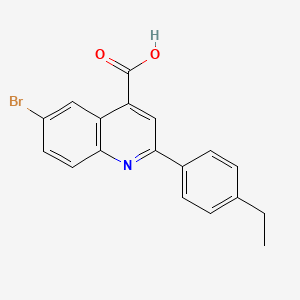
4-Propylbenzaldehyde diethyl acetal
Vue d'ensemble
Description
4-Propylbenzaldehyde diethyl acetal is an organic compound with the molecular formula C14H22O2. It is a derivative of benzaldehyde, where the aldehyde group is protected by two ethoxy groups, forming an acetal. This compound is often used in organic synthesis as a protecting group for aldehydes, preventing them from undergoing unwanted reactions during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Propylbenzaldehyde diethyl acetal can be synthesized through the acetalization of 4-propylbenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethanol and a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of solid acid catalysts can also be advantageous in industrial settings to facilitate catalyst recovery and reuse .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propylbenzaldehyde diethyl acetal primarily undergoes hydrolysis and substitution reactions.
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the corresponding aldehyde and ethanol.
Common Reagents and Conditions:
Hydrolysis: Typically performed with dilute hydrochloric acid or sulfuric acid at room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines or thiols can be used, often in the presence of a base to facilitate the reaction.
Major Products:
Hydrolysis: Yields 4-propylbenzaldehyde and ethanol.
Substitution: Yields substituted derivatives of 4-propylbenzaldehyde depending on the nucleophile used.
Applications De Recherche Scientifique
4-Propylbenzaldehyde diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes in multi-step organic synthesis to prevent unwanted side reactions.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates where selective protection and deprotection of functional groups are required.
Material Science: Utilized in the preparation of advanced materials where controlled functionalization of aromatic compounds is necessary.
Mécanisme D'action
The mechanism of action of 4-propylbenzaldehyde diethyl acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted by-products. Upon completion of the desired synthetic steps, the acetal can be hydrolyzed under acidic conditions to regenerate the free aldehyde .
Comparaison Avec Des Composés Similaires
- 4-Bromobenzaldehyde diethyl acetal
- 4-Chlorobenzaldehyde dimethyl acetal
- 4-Isopropylbenzyl alcohol
- Cuminaldehyde
Comparison: 4-Propylbenzaldehyde diethyl acetal is unique in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other acetals like 4-bromobenzaldehyde diethyl acetal or 4-chlorobenzaldehyde dimethyl acetal, the propyl group provides different steric and electronic effects, potentially leading to variations in reaction outcomes .
Propriétés
IUPAC Name |
1-(diethoxymethyl)-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-7-12-8-10-13(11-9-12)14(15-5-2)16-6-3/h8-11,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMARRBDLJSOXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344981 | |
| Record name | 4-Propylbenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89557-35-7 | |
| Record name | 4-Propylbenzaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)
![4-Benzyl-5-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1268778.png)


![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)









